N-[(3-iodophenyl)methyl]cyclopropanamine
Overview
Description
N-[(3-iodophenyl)methyl]cyclopropanamine (IPMCA) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It belongs to a class of compounds known as cyclopropanamines, which are cyclic amines that contain a three-membered carbon-nitrogen ring. IPMCA is a versatile compound that can be used in various laboratory experiments, and it has been studied for its biochemical and physiological effects on various biological systems.
Scientific Research Applications
N-[(3-iodophenyl)methyl]cyclopropanamine has been studied for its potential applications in a variety of scientific research fields, such as biochemistry, pharmacology, and toxicology. It has been used to study the biochemical and physiological effects of various drugs and compounds on different biological systems. It has also been used in the synthesis of various other compounds, such as cyclopropylmethyl esters and cyclopropylmethyl amides.
Mechanism of Action
Mode of Action
It’s worth noting that the compound contains a cyclopropane ring, which is a common motif in many bioactive molecules . The presence of the iodophenyl group could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by N-[(3-iodophenyl)methyl]cyclopropanamine are currently unknown
Advantages and Limitations for Lab Experiments
N-[(3-iodophenyl)methyl]cyclopropanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, so it must be dissolved in a suitable solvent before use. It is also not very stable, so it must be stored in a cool and dry place.
Future Directions
There are several potential future directions for the use of N-[(3-iodophenyl)methyl]cyclopropanamine in scientific research. It could be used to study the effects of various drugs and compounds on different biological systems. It could also be used to study the biochemical and physiological effects of various compounds on the cardiovascular system. Additionally, it could be used to study the effects of various compounds on the immune system. Finally, it could be used to study the effects of various compounds on the central nervous system.
properties
IUPAC Name |
N-[(3-iodophenyl)methyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRNQFLQZDDEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-iodophenyl)methyl]cyclopropanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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